molecular formula C5H10N2O3S B8709981 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide

Cat. No.: B8709981
M. Wt: 178.21 g/mol
InChI Key: CIGHKZAMZMDYND-UHFFFAOYSA-N
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Description

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide is a compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetamide group

Preparation Methods

The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,1-dioxo-thietane with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its amino and acetamide groups. These interactions can lead to inhibition or activation of specific biochemical pathways. The thietane ring’s sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide include:

Properties

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

2-(3-amino-1,1-dioxothietan-3-yl)acetamide

InChI

InChI=1S/C5H10N2O3S/c6-4(8)1-5(7)2-11(9,10)3-5/h1-3,7H2,(H2,6,8)

InChI Key

CIGHKZAMZMDYND-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)(CC(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate (example 160c, 550 mg, 2.65 mmol) was dissolved in ammonia 7.0M in methanol (9 ml, 63.0 mmol) and the reaction flask was sealed (size of the flask was chosen to minimize the volume for gas expansion in order to minimize ammonia evaporation). The reaction was stirred at 45° C. for 2 days. Volatiles were removed in vacuo to yield a crude material (523 mg) containing a 4:1 ratio of amide:methyl ester. The crude material was used without any further purification; MS (ESI, m/z): 179.1 (M+H+).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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